5-Amino-2-(oxetan-3-yloxy)benzonitrile
Overview
Description
“5-Amino-2-(oxetan-3-yloxy)benzonitrile” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that the compound “5-amino-2-(propan-2-yloxy)benzonitrile” has been mentioned in the literature, which has a similar structure1.
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde2. However, the specific synthesis process for “5-Amino-2-(oxetan-3-yloxy)benzonitrile” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “5-Amino-2-(oxetan-3-yloxy)benzonitrile” is not explicitly available. However, the InChI code for a similar compound, “5-amino-2-(propan-2-yloxy)benzonitrile”, is1S/C10H12N2O/c1-7(2)13-10-4-3-9(12)5-8(10)6-11/h3-5,7H,12H2,1-2H3
1.Chemical Reactions Analysis
The specific chemical reactions involving “5-Amino-2-(oxetan-3-yloxy)benzonitrile” are not readily available in the literature. However, oxetanes, which are four-membered cyclic ethers, have been studied extensively and are known to participate in various chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Amino-2-(oxetan-3-yloxy)benzonitrile” are not readily available in the literature. However, a similar compound, “5-amino-2-(propan-2-yloxy)benzonitrile”, has a molecular weight of 176.221.Scientific Research Applications
Synthesis and Antimicrobial Activity
5-Amino-2-(oxetan-3-yloxy)benzonitrile, and its derivatives, play a significant role in synthetic chemistry, particularly in the development of antimicrobial agents. Kumar et al. (2022) investigated the synthesis of various benzofuran derivatives, which are structurally related to benzonitriles. They found that these compounds exhibit notable antibacterial and antifungal activity (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).
Advancements in Organic Chemistry
In the realm of organic chemistry, the manipulation of benzonitrile compounds has enabled the synthesis of complex structures. Quadrelli et al. (2007) demonstrated the use of benzonitrile oxide in the synthesis of isoxazoline-based carbocyclic nucleosides. This method illustrates the versatility of benzonitrile derivatives in constructing nucleoside analogs (Quadrelli, Mella, Carosso, Bovio, & Caramella, 2007).
Mechanistic Insights into Chemical Reactions
Benzonitrile derivatives have been used to study the mechanisms of various chemical reactions. Davies et al. (1997) investigated the inhibition of the cyclotrimerization of benzonitrile, revealing new insights into the cyclotrimerization process. Their research provided a deeper understanding of the reaction mechanisms involving benzonitriles (Davies, Raithby, Shields, Snaith, & Wheatley, 1997).
Development of Medical Imaging Agents
Benzonitrile derivatives also find applications in the development of medical imaging agents. Yuan et al. (2016) synthesized a novel benzonitrile-based tracer for positron emission tomography (PET) imaging, aiming to improve the imaging of specific receptors in the brain (Yuan, Jones, Vasdev, & Liang, 2016).
Novel Drug Discovery
In drug discovery, benzonitrile compounds have been integral in developing new pharmaceuticals. Huang et al. (2004) studied benzonitrile derivatives as potent and selective mGlu5 receptor antagonists. Such research contributes significantly to the development of new therapeutics for various disorders (Huang et al., 2004).
Safety And Hazards
The safety and hazards associated with “5-Amino-2-(oxetan-3-yloxy)benzonitrile” are not readily available in the literature. However, it’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study of “5-Amino-2-(oxetan-3-yloxy)benzonitrile” are not readily available in the literature. However, the study of oxetanes and their derivatives continues to be an active area of research due to their potential applications in medicinal chemistry3.
Please note that the information provided is based on the available literature and may not be fully applicable to “5-Amino-2-(oxetan-3-yloxy)benzonitrile”. Further research is needed to provide a comprehensive analysis of this specific compound.
properties
IUPAC Name |
5-amino-2-(oxetan-3-yloxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-4-7-3-8(12)1-2-10(7)14-9-5-13-6-9/h1-3,9H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUSKCAIEXTKSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(oxetan-3-yloxy)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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